molecular formula C23H31N3O3S B247117 1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine

1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine

Cat. No.: B247117
M. Wt: 429.6 g/mol
InChI Key: ZBWUZBMGAZTKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a benzyl group, a methoxyphenylsulfonyl group, and two piperidine rings, making it a unique and versatile molecule in various scientific fields.

Chemical Reactions Analysis

1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, such as inflammatory pathways or microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and to be used in diverse applications, from organic synthesis to biomedical research. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific and industrial applications.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

1-benzyl-4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]piperazine

InChI

InChI=1S/C23H31N3O3S/c1-29-22-7-9-23(10-8-22)30(27,28)26-13-11-21(12-14-26)25-17-15-24(16-18-25)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3

InChI Key

ZBWUZBMGAZTKSW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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